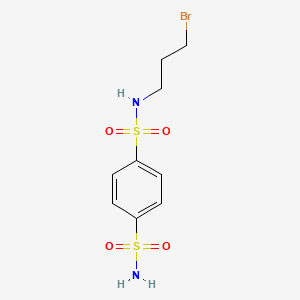
N-(3-Bromopropyl)benzene-1,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromopropyl)benzene-1,4-disulfonamide: is a chemical compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromopropyl group attached to the benzene ring, along with two sulfonamide groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromopropyl)benzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonamide with 3-bromopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Benzene-1,4-disulfonamide+3-Bromopropylamine→this compound
The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Bromopropyl)benzene-1,4-disulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfonic acids and other oxidized compounds.
Reduction: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
N-(3-Bromopropyl)benzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Bromopropyl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The sulfonamide groups can interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chloropropyl)benzene-1,4-disulfonamide
- N-(3-Iodopropyl)benzene-1,4-disulfonamide
- N-(3-Fluoropropyl)benzene-1,4-disulfonamide
Uniqueness
N-(3-Bromopropyl)benzene-1,4-disulfonamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
90674-83-2 |
|---|---|
Fórmula molecular |
C9H13BrN2O4S2 |
Peso molecular |
357.2 g/mol |
Nombre IUPAC |
4-N-(3-bromopropyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H13BrN2O4S2/c10-6-1-7-12-18(15,16)9-4-2-8(3-5-9)17(11,13)14/h2-5,12H,1,6-7H2,(H2,11,13,14) |
Clave InChI |
SRGOBLLVTHMBST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)

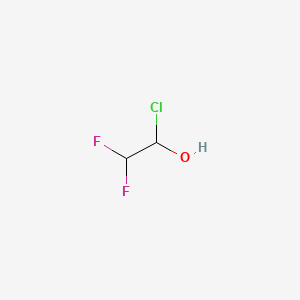
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
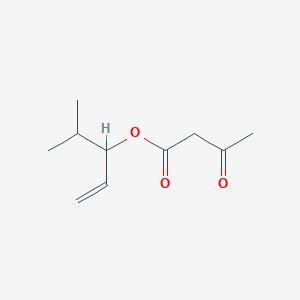
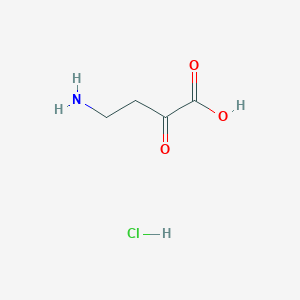
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
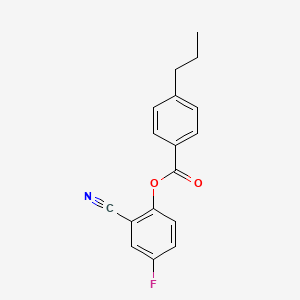

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)


